3-Bromo-2-methylaniline;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
3-Bromo-2-methylaniline: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique properties and applications.
3-Bromo-2-methylaniline: is a derivative of aniline, characterized by the presence of a bromine atom at the third position and a methyl group at the second position on the benzene ring. It is commonly used as an intermediate in the synthesis of various organic compounds .
1-iodo-2,3,4,5-tetramethylbenzene: is an aromatic compound with four methyl groups and one iodine atom attached to the benzene ring. This compound is often used in organic synthesis and research due to its unique reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-Methyl-3-nitroaniline: The synthesis of 3-Bromo-2-methylaniline can be achieved by bromination of 2-Methyl-3-nitroaniline followed by reduction of the nitro group to an amine.
Direct Bromination: Another method involves the direct bromination of 2-methylaniline using bromine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Synthetic Routes and Reaction Conditions:
Direct Iodination: This compound can be synthesized by direct iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent or a Lewis acid to activate the iodine.
Polymer-Supported Reagents: Another method involves the use of polymer-supported dichloroiodate as an efficient reagent under mild conditions.
Industrial Production Methods: Industrial production often employs direct iodination methods with optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: It undergoes nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form amines.
Common Reagents and Conditions:
Bromination: Bromine, catalysts like iron or aluminum chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substituted Anilines: Products like 3,4-dibromo-2-methylaniline.
Types of Reactions:
Electrophilic Substitution: It undergoes electrophilic aromatic substitution reactions due to the presence of the iodine atom.
Oxidation: It can be oxidized to form corresponding iodinated quinones.
Common Reagents and Conditions:
Iodination: Iodine with oxidizing agents or Lewis acids.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Iodinated Aromatics: Products like iodinated quinones.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Industry:
Chemistry:
Biology and Medicine:
Industry:
Mechanism of Action
3-Bromo-2-methylaniline
The mechanism of action involves its reactivity as an electrophile in substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of different products .
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism involves electrophilic aromatic substitution, where the iodine atom activates the benzene ring towards electrophilic attack . This reactivity is utilized in various synthetic applications .
Comparison with Similar Compounds
- 1-Bromo-2,3,4,5-tetramethylbenzene
- 1-Chloro-2,3,4,5-tetramethylbenzene
Uniqueness:
Properties
Molecular Formula |
C17H21BrIN |
---|---|
Molecular Weight |
446.2 g/mol |
IUPAC Name |
3-bromo-2-methylaniline;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C7H8BrN/c1-6-5-10(11)9(4)8(3)7(6)2;1-5-6(8)3-2-4-7(5)9/h5H,1-4H3;2-4H,9H2,1H3 |
InChI Key |
UDCRTHPMOFLXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C=CC=C1Br)N |
Origin of Product |
United States |
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